![molecular formula C17H15N3O5 B2852983 2-(furan-2-carboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide CAS No. 1286718-67-9](/img/structure/B2852983.png)
2-(furan-2-carboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(furan-2-carboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide, commonly known as Furoxan, is a compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications in various fields. Furoxan is a heterocyclic compound that contains both furan and oxazole rings, which are known for their biological activities. In
Wirkmechanismus
The mechanism of action of Furoxan is based on its ability to release nitric oxide (NO) upon enzymatic or chemical activation. NO is a potent signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. Furoxan has been shown to release NO through a process called nitric oxide donor (NOD) activation, which involves the cleavage of the N-O bond in the Furoxan molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Furoxan are primarily mediated by the release of NO. NO has been shown to regulate various cellular and molecular processes, including cell proliferation, apoptosis, and inflammation. Furoxan has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furoxan has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, Furoxan has been shown to exhibit anti-microbial activity against various bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Furoxan in lab experiments is its ability to release NO in a controlled and predictable manner. This allows researchers to study the effects of NO on various biological processes without the need for exogenous NO donors. Additionally, Furoxan has a relatively high stability and can be easily synthesized in large quantities. However, one of the limitations of using Furoxan is its potential toxicity, as high concentrations of NO can be cytotoxic and induce oxidative stress.
Zukünftige Richtungen
There are several future directions for the research and development of Furoxan. One area of interest is the synthesis of novel Furoxan derivatives with improved pharmacological properties, such as increased bioavailability and reduced toxicity. Another area of interest is the development of Furoxan-based materials with unique properties, such as stimuli-responsive behavior and self-healing properties. Additionally, Furoxan has been shown to exhibit potential applications in the field of agriculture, as a potential biopesticide against various crop pests.
Conclusion:
In conclusion, Furoxan is a unique compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Furoxan has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial activities, as well as its potential as a building block for novel materials. The mechanism of action of Furoxan is based on its ability to release NO, which plays a critical role in various physiological processes. While Furoxan has several advantages for lab experiments, such as its ability to release NO in a controlled manner, it also has limitations, such as its potential toxicity. There are several future directions for the research and development of Furoxan, including the synthesis of novel derivatives and the development of Furoxan-based materials.
Synthesemethoden
The synthesis of Furoxan involves the reaction of furfurylamine with ethyl chloroformate to form the furfuryl carbamate intermediate. This intermediate is then reacted with 2-methoxybenzylamine and chloroacetyl chloride to form the final product, Furoxan. The overall yield of this synthesis method is relatively high, and the purity of the compound can be easily achieved through column chromatography.
Wissenschaftliche Forschungsanwendungen
Furoxan has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, Furoxan has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. In material science, Furoxan has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, Furoxan has been used as a probe to study the mechanism of action of various enzymes and proteins.
Eigenschaften
IUPAC Name |
2-(furan-2-carbonylamino)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-23-13-6-3-2-5-11(13)9-18-15(21)12-10-25-17(19-12)20-16(22)14-7-4-8-24-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKJMSUZNBDDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.